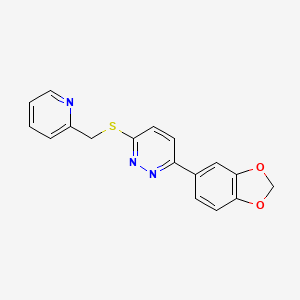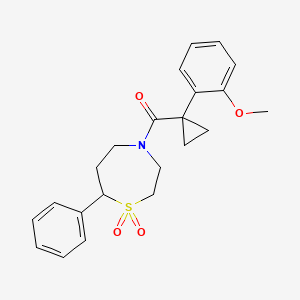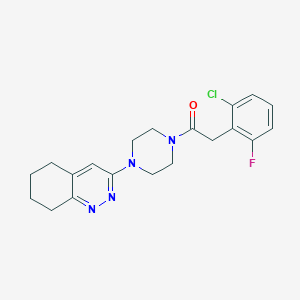![molecular formula C24H23N3O2S2 B2598119 7-(2-methoxyethyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1105199-06-1](/img/structure/B2598119.png)
7-(2-methoxyethyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-methoxyethyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a useful research compound. Its molecular formula is C24H23N3O2S2 and its molecular weight is 449.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Quinazoline derivatives and related compounds have been synthesized and evaluated for a range of biological activities. For instance, compounds with a quinazoline backbone have been synthesized to evaluate their anti-inflammatory, analgesic, ulcerogenic, and antimicrobial activities. These compounds, such as 2-[4-aryl-5-{(quinolin-8-yloxy)methyl}-4H-1,2,4-triazol-3-ylthio]-1-arylethanones and 8-{(5-aryl-1,3,4-oxadiazol-2-yl)methoxy}quinolines, have shown significant biological activities with low ulcerogenic effects compared to standard drugs like Indomethacin (Alam et al., 2011).
Antimicrobial Activity
The antimicrobial activity of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles against various Gram-positive and Gram-negative bacteria has been reported. These compounds, including derivatives like 6-2-methoxy-5-[4-methoxy-3-(3-aryl[1,2,4]triazolo[3,4-b][1,3,4]oxadiazol-6-yl)benzyl]phenyl-3-aryl[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, exhibited potent inhibitory activity comparable with standard drugs such as streptomycin (Reddy et al., 2013).
Anticancer Activity
Triazoloquinazolinone-based compounds have been synthesized as tubulin polymerization inhibitors and vascular disrupting agents, showing potent anticancer activity in various cancer cell lines. These compounds, specifically 3-hydroxy-4-methoxy derivatives, inhibit tubulin assembly and exhibit vasculature damaging activity, suggesting potential for cancer therapy (Driowya et al., 2016).
Antioxidant Activity
Quinoline derivatives containing an azole nucleus have been prepared and evaluated for their antioxidant activity. The synthesis approach using microwaves has significantly reduced reaction time and improved yield. These compounds showed promising antibacterial activity and were noted for their efficiency against various microorganisms, demonstrating the potential of quinoline derivatives in developing new antimicrobial agents (Kidwai et al., 2000).
properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-4-16-12-8-9-15(2)21(16)26-20(28)14-30-24-25-18-13-19(17-10-6-5-7-11-17)31-22(18)23(29)27(24)3/h5-13H,4,14H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLKEEJWUJXJTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![[5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B2598039.png)



![2-(4-chlorophenyl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2598047.png)
![N-(4-methylbenzyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2598048.png)




![1-Methyl-3-[3-(triazol-2-yl)azetidin-1-yl]pyrazin-2-one](/img/structure/B2598059.png)